

Application Note: Analysis of Diniconazole-M Residues in Fruits and Vegetables

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diniconazole-M**

Cat. No.: **B1237276**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the determination of **Diniconazole-M** residues in various fruit and vegetable matrices. The methodology is based on the widely adopted Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction and cleanup procedure, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This approach ensures high sensitivity, selectivity, and accuracy for the quantification of **Diniconazole-M**, meeting the stringent requirements for food safety and regulatory compliance. The protocol is designed to be robust and applicable to a variety of produce, with typical recovery rates between 78.8% and 108.0% and a limit of quantitation as low as 0.001 mg/kg.[\[1\]](#)

Introduction

Diniconazole-M is a triazole fungicide used to control a broad spectrum of fungal diseases in various crops.[\[2\]](#) Its potential persistence in agricultural products necessitates reliable and sensitive analytical methods to monitor its residue levels and ensure they do not exceed the established Maximum Residue Limits (MRLs). This application note details a validated method for the extraction, cleanup, and quantification of **Diniconazole-M** in fruits and vegetables, providing researchers and analytical scientists with a standardized protocol for routine monitoring and risk assessment.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method for the analysis of **Diniconazole-M** in various fruit and vegetable matrices.

Table 1: Method Performance Parameters

Parameter	Value	Reference
Limit of Quantitation (LOQ)	0.001 - 0.01 mg/kg	[1][3]
Linearity Range	0.00125 - 0.2 mg/L	[1][4]
Correlation Coefficient (r ²)	> 0.99	[5]

Table 2: Recovery and Precision in Spiked Samples

Matrix	Spiked Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)	Reference
Fruits	0.005 - 0.1	78.8 - 108.0	2.1 - 6.9	[1]
Various Agricultural Products	0.01	88.3 - 108.0	0.5 - 5.1	[4]
Tomatoes	0.01 - 0.05	~90	< 20	[6]
Green Beans	Not Specified	> 90	Not Specified	[7]

Experimental Protocol

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[8][9][10]

Reagents and Materials

- Acetonitrile (ACN), HPLC grade

- Water, HPLC grade
- Formic Acid, 98% or higher
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Sodium Chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Graphitized Carbon Black (GCB) sorbent (for highly pigmented samples)
- **Diniconazole-M** analytical standard ($\geq 98\%$ purity)
- 50 mL and 15 mL centrifuge tubes
- Syringe filters (0.22 μm)

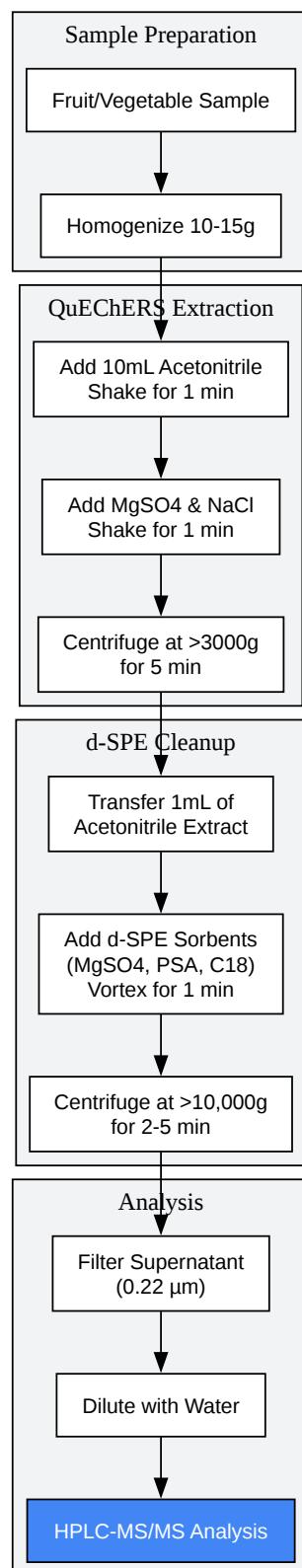
Sample Preparation and Extraction

- Homogenization: Weigh a representative portion of the fruit or vegetable sample (typically 10-15 g) into a 50 mL centrifuge tube. For dry commodities, add an appropriate amount of water to rehydrate the sample before proceeding.[8]
- Extraction: Add 10 mL of acetonitrile to the centrifuge tube.[8] Cap the tube and shake vigorously for 1 minute.
- Salting-Out: Add 4 g of anhydrous $MgSO_4$ and 1 g of NaCl to the tube.[8] Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 3000 g for 5 minutes.[8]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents.

- Sorbent Composition:
 - For most fruits and vegetables: 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.[8]
 - For samples with high pigment content (e.g., spinach, bell peppers): add 25-50 mg of GCB.[3][5]
- Cleanup: Vortex the tube for 30 seconds to 1 minute.
- Centrifugation: Centrifuge at high speed (e.g., >10,000 g) for 2-5 minutes.


Final Extract Preparation and Analysis

- Filtration: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
- Dilution: For LC-MS/MS analysis, dilute the final extract with deionized water (e.g., 10-fold dilution) to minimize matrix effects.[8]
- Instrumentation: Analyze the sample using a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).

Table 3: HPLC-MS/MS Instrumental Conditions

Parameter	Condition
HPLC System	
Column	ODS-C18, 2.1 mm x 150 mm, 3 μ m particle size[3]
Mobile Phase A	0.1% Formic Acid in Water[1]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[1][4]
Gradient	Linear gradient from 10% B to 90% B over 10 minutes, hold for 10 minutes[3]
Flow Rate	0.2 - 0.4 mL/min
Column Temperature	40 °C[3]
Injection Volume	10 μ L[3]
Mass Spectrometer	
Ionization Mode	Electrospray Ionization Positive (ESI+)[1][3]
Monitoring Mode	Multiple Reaction Monitoring (MRM)[1]
Precursor Ion (m/z)	326
Product Ions (m/z)	159, 70[3]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for **Diniconazole-M** residue analysis in fruits and vegetables.

Conclusion

The described QuEChERS extraction and cleanup method followed by HPLC-MS/MS analysis provides a reliable and efficient protocol for the determination of **Diniconazole-M** residues in a wide range of fruit and vegetable matrices. The method exhibits excellent sensitivity, accuracy, and precision, making it suitable for routine monitoring, regulatory compliance, and research applications in food safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Diniconazole Residue in Fruits by HPLC-MS/MS----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]
- 2. Determination of Diniconazole in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. [Determination of Diniconazole in Agricultural Products, Livestock and Marine Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 10. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Application Note: Analysis of Diniconazole-M Residues in Fruits and Vegetables]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237276#protocol-for-diniconazole-m-residue-analysis-in-fruits-and-vegetables>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com